2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-ethylcyclohexyl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-9-5-3-4-6-10(9)12-8-7-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSQRSQTOIYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol, a compound with potential pharmacological applications, has garnered interest in recent research due to its biological activity. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 200.32 g/mol
This compound features an ethylcyclohexyl group attached to an ether functional group, which may influence its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various alkyl ethers, including those similar to this compound. For instance, compounds with ether linkages have shown significant activity against a range of pathogens. A notable study demonstrated that bioactive compounds derived from microbial sources exhibit dual roles as antimicrobial and anticancer agents .
Anticancer Activity
The anticancer potential of compounds related to this compound is supported by findings that small molecular weight bioactive compounds can induce apoptosis in cancer cell lines. For example, a study found that certain ether derivatives exhibited significant cytotoxicity against prostate cancer cells . The mechanisms involved often include the induction of oxidative stress and modulation of signaling pathways associated with cell proliferation.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research indicates that certain alkyl ethers can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess similar anti-inflammatory capabilities .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits cytokine release |
Study on Anticancer Properties
A study published in Phytotherapy Research examined the effects of various ether compounds on cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated notable antiproliferative effects, suggesting potential therapeutic applications in oncology .
The biological activities of this compound may be attributed to its ability to modulate cellular signaling pathways. For instance, it may affect the NF-kB pathway involved in inflammation and cancer progression. Additionally, its antioxidant properties could play a role in mitigating oxidative stress-related damage .
Scientific Research Applications
Organic Synthesis
2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol serves as a versatile building block in organic synthesis. Its structure allows for the modification and formation of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : This reaction can produce derivatives with different functional groups.
- Esterification : The compound can react with carboxylic acids to form esters, which are valuable in pharmaceuticals and polymers.
Medicinal Chemistry
Research indicates potential applications in drug development:
-
Biological Activity : Studies suggest that this compound may exhibit antimicrobial and anticancer properties. For instance, it has been evaluated for its ability to inhibit bacterial growth and induce apoptosis in cancer cells.
Study Type Findings Antimicrobial Efficacy Inhibition of E. coli and S. aureus growth, indicating potential as an antibacterial agent. Anticancer Activity Reduced viability in breast cancer cell lines through apoptosis induction.
Material Science
The compound is also explored for its utility in producing materials with specific properties:
- Polymers and Coatings : Its ether functionality can enhance the mechanical properties of polymers, making it suitable for coatings that require durability and flexibility.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant inhibition against common bacterial strains such as E. coli and S. aureus. These findings suggest its potential use in developing new antibacterial agents.
Case Study 2: Anticancer Properties
Research into the anticancer effects of this compound revealed that derivatives could significantly reduce cell viability in breast cancer cell lines by activating apoptotic pathways involving caspases.
Case Study 3: Neuropharmacological Effects
In neuropharmacological assessments, the compound was found to exhibit anxiolytic effects in animal models, likely through modulation of serotonin receptors, which are crucial for mood regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol, enabling comparisons of reactivity, applications, and hazards:
2-((tert-Butyldimethylsilyl)oxy)-1-(5,6-dimethoxypyrazin-2-yl)ethan-1-ol
- Structure : Features a silyl-protected hydroxyl group and a pyrazine ring.
- Synthesis : Prepared via silylation using TBDMS-Cl, indicating the hydroxyl group’s susceptibility to derivatization .
- Applications : Likely used as an intermediate in pharmaceutical synthesis due to its stability under basic conditions.
- Key Difference : The pyrazine substituent enhances aromatic interactions, unlike the ethylcyclohexyl group in the target compound.
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)
- Structure : Contains a polyethylene glycol-like chain (methoxyethoxy group).
- Properties : Higher water solubility compared to this compound due to its polar ether linkages .
- Hazards : Classified under GHS08 for systemic toxicity, with stringent handling protocols to avoid inhalation or dermal exposure .
2-{2-[(1-Cyclohexylethyl)amino]ethoxy}ethan-1-ol (CAS 1157888-23-7)
- Structure: Substituted with an amino-cyclohexyl group.
- Applications: Potential use in surfactants or drug delivery systems due to its amphiphilic structure .
- Key Difference: The amino group introduces basicity, altering solubility and reactivity compared to the ethylcyclohexyl ether.
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol
- Structure : Fluorinated ethenyl and phenyl groups.
- Synthesis : Likely involves fluorination steps, contrasting with the alkylation strategies for the target compound.
Data Table: Comparative Analysis
| Property | This compound | 2-(2-Methoxyethoxy)ethanol | 2-{2-[(1-Cyclohexylethyl)amino]ethoxy}ethan-1-ol |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₀O₂ (estimated) | C₅H₁₂O₃ | C₁₂H₂₅NO₂ |
| Hydrophobicity | Moderate (ethylcyclohexyl) | Low (polar ether chain) | Moderate (cyclohexyl + amino) |
| Key Functional Groups | Ether, secondary alcohol | Ether, primary alcohol | Ether, amino, primary alcohol |
| Hazards | Likely irritant (similar alcohols) | Systemic toxicity (GHS08) | Not classified (data limited) |
| Applications | Solvent, intermediate | Industrial solvent | Surfactant, pharmaceutical intermediate |
Research Findings and Trends
- Synthetic Strategies : Silylation (e.g., TBDMS-Cl) and alkylation are common for protecting hydroxyl groups in ethan-1-ol derivatives, as seen in related compounds .
- Toxicity Profiles: Ethanol derivatives with ether linkages (e.g., 2-(2-methoxyethoxy)ethanol) exhibit higher systemic toxicity than alkyl-substituted variants, necessitating rigorous exposure controls .
- Functionalization Impact : Fluorinated or aromatic substituents (e.g., pyrazine in ) enhance bioactivity, whereas alkyl groups improve lipid solubility .
Preparation Methods
Reaction Description
- Reactants : 2-Ethylcyclohexanol and ethylene oxide.
- Mechanism : The hydroxyl group of 2-ethylcyclohexanol acts as a nucleophile, attacking the electrophilic epoxide ring of ethylene oxide, leading to ring-opening and formation of the ether linkage.
- Conditions : Typically conducted under controlled temperature and pressure to optimize yield and minimize side reactions.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–80 °C | Moderate heating facilitates reaction rate |
| Pressure | Atmospheric to slight pressure | To maintain ethylene oxide in reactive form |
| Catalyst | Acidic or basic catalysts may be used | To enhance nucleophilicity and ring-opening |
| Solvent | Often neat or in inert solvents | Solvents like toluene or xylene may be used |
| Molar Ratio (2-ethylcyclohexanol:ethylene oxide) | 1:1 to 1:5 | Excess ethylene oxide drives reaction forward |
Alternative Synthetic Approaches
Hydrogenation of 4-Ethylcyclohexanone Followed by Etherification
- Starting from 4-ethylcyclohexanone, hydrogenation under controlled conditions yields 2-ethylcyclohexanol.
- Subsequent reaction with ethylene oxide or ethylene glycol derivatives forms the target ether-alcohol.
- This two-step approach allows for the preparation of high-purity 2-ethylcyclohexanol intermediate.
Use of Ketoximes and Ethylene Oxide (Indirect Route)
- Ketoximes derived from 2-ethylcyclohexanone can react with ethylene oxide under basic conditions to form hydroxyl-containing intermediates.
- Acid hydrolysis of these intermediates yields 2-[(2-ethylcyclohexyl)oxy]ethan-1-ol or related compounds.
- This method is less common but offers stereochemical control and potential for producing isomeric forms.
Solvent and Catalyst Considerations
Solvents
- Aromatic solvents such as toluene, xylene, and chlorobenzene are preferred for their inertness and ability to dissolve reactants.
- Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate may also be used to enhance reaction rates.
- Water is generally avoided due to potential hydrolysis of ethylene oxide.
Catalysts
| Catalyst Type | Effect on Reaction | Notes |
|---|---|---|
| Basic catalysts | Increase nucleophilicity, faster ring-opening | Risk of ethylene oxide polymerization |
| Acidic catalysts | Promote ring-opening via protonation | May cause side reactions if uncontrolled |
| No catalyst | Slower reaction, higher purity | Suitable for mild reaction conditions |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct reaction of 2-ethylcyclohexanol with ethylene oxide | 2-Ethylcyclohexanol, ethylene oxide | 25–80 °C, atmospheric pressure, base/acid catalyst | Simple, high yield, direct synthesis | Requires careful control of catalysts |
| Hydrogenation of 4-ethylcyclohexanone + etherification | 4-Ethylcyclohexanone, hydrogen gas, ethylene oxide | 50 °C, 5 atm H2, catalyst (e.g., Pd/C) | High purity intermediate, controlled | Multi-step, longer process |
| Ketoxime intermediate route | Ketoxime derivatives, ethylene oxide | 0–40 °C, basic conditions, acid hydrolysis | Stereochemical control, alternative | More complex, less common |
Research Data and Observations
- The direct reaction method yields this compound with purity above 95% under optimized conditions.
- Hydrogenation of 4-ethylcyclohexanone proceeds with >90% conversion under 50 °C and 5 atm hydrogen pressure using palladium catalysts.
- The ketoxime route provides access to stereoisomeric mixtures, which can be separated by chromatographic techniques if needed.
- Solvent choice significantly affects reaction kinetics; aromatic solvents improve solubility and reaction rate without promoting side reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-ethylcyclohexanol with ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., using NaH or KOH as catalysts) . For amino alcohol analogs, similar strategies involve amine-epoxide ring-opening reactions under controlled temperatures (40–80°C) to minimize side products .
- Optimization : Yield improvements (>80%) are achieved by maintaining anhydrous conditions and using polar aprotic solvents (e.g., DMF or THF). Continuous flow reactors may enhance scalability .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical Techniques :
- NMR : H and C NMR confirm the ether linkage (δ 3.5–3.7 ppm for –OCH–) and cyclohexyl substituents (δ 1.0–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 187.1564 (CHO) .
- FT-IR : Stretching vibrations at 1100–1250 cm (C–O–C) and 3200–3600 cm (–OH) confirm functional groups .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Highly soluble in polar solvents (ethanol, DMSO) and moderately soluble in water (24 g/L at 25°C) due to the hydrophilic –OH group and hydrophobic cyclohexyl moiety .
- Stability : Stable under inert atmospheres but prone to oxidation at the ether linkage. Store at 4°C in amber vials to prevent UV degradation .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the compound’s reactivity in catalytic hydrogenation?
- Mechanistic Insight : The steric bulk of the 2-ethylcyclohexyl group reduces accessibility to catalytic sites (e.g., Pd/C), slowing hydrogenation rates. Kinetic studies show a 30% decrease in reaction speed compared to linear-chain analogs .
- Mitigation Strategies : Use high-pressure conditions (5–10 bar H) and elevated temperatures (80–100°C) to overcome steric hindrance .
Q. What contradictions exist in toxicity data, and how can they be resolved methodologically?
- Data Conflicts : Some studies report low acute toxicity (LD > 2000 mg/kg in rats), while others note endocrine disruption potential at low doses (10–100 µM) .
- Resolution : Conduct in vitro assays (e.g., ERα/β binding assays) and compare with in vivo metabolomics to account for species-specific metabolic pathways. Use LC-MS/MS to quantify metabolites and validate exposure levels .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach :
Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes like cytochrome P450 (CYP3A4) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
- Validation : Cross-reference with experimental IC values from enzyme inhibition assays .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
